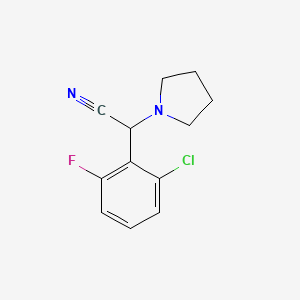

2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)acetonitrile

CAS No.:

Cat. No.: VC13329216

Molecular Formula: C12H12ClFN2

Molecular Weight: 238.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12ClFN2 |

|---|---|

| Molecular Weight | 238.69 g/mol |

| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-2-pyrrolidin-1-ylacetonitrile |

| Standard InChI | InChI=1S/C12H12ClFN2/c13-9-4-3-5-10(14)12(9)11(8-15)16-6-1-2-7-16/h3-5,11H,1-2,6-7H2 |

| Standard InChI Key | KQLWQUAMCZQIGV-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(C#N)C2=C(C=CC=C2Cl)F |

| Canonical SMILES | C1CCN(C1)C(C#N)C2=C(C=CC=C2Cl)F |

Introduction

Chemical Identity and Structural Features

2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)acetonitrile (CAS: 937700-22-6) is a nitrile-containing organic compound with the molecular formula C₁₂H₁₂ClFN₂ and a molecular weight of 238.69 g/mol . Its structure comprises a central acetonitrile group substituted with a 2-chloro-6-fluorophenyl ring and a pyrrolidin-1-yl moiety. The compound exhibits a planar aromatic system connected to a saturated five-membered pyrrolidine ring, with the nitrile group contributing to its polarity and reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 238.69 g/mol | |

| Boiling Point | 247.9°C at 760 mmHg | |

| Melting Point | 39–43°C | |

| Density | 1.286 g/cm³ | |

| Solubility | Soluble in methanol |

Synthetic Routes and Methodologies

The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)acetonitrile typically involves multi-step protocols leveraging nucleophilic substitution and cyclization reactions. While explicit synthetic details for this compound are scarce in public literature, analogous pathways from related compounds provide insight:

-

Formation of the Pyrrolidine Moiety: Pyrrolidine is introduced via alkylation or reductive amination of γ-aminobutyric acid derivatives .

-

Aryl Substitution: The 2-chloro-6-fluorophenyl group is attached through Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, as seen in similar triazine and pyrimidine syntheses .

-

Nitrile Incorporation: A cyano group is introduced via nucleophilic displacement using potassium cyanide or through Strecker synthesis .

Critical reaction optimization steps include temperature control (e.g., 80°C for cyclization ) and the use of catalysts such as palladium for cross-coupling .

Physicochemical and ADME Properties

The compound’s moderate lipophilicity (logP ≈ 2.5, estimated) and molecular weight (<500 Da) align with Lipinski’s Rule of Five, suggesting oral bioavailability . Key ADME considerations include:

-

Metabolic Stability: The nitrile group may undergo hepatic conversion to carboxylic acids via cytochrome P450 enzymes .

-

Toxicity Risks: Acetonitrile derivatives can release cyanide upon metabolism, necessitating careful dose optimization .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing kinase inhibitors (e.g., PI3Kδ inhibitors in US20160000795 ) and MDM2-p53 interaction disruptors . Its chloro-fluoro substitution pattern is prized for tuning electron-withdrawing effects and metabolic stability .

Material Science

The planar aromatic system and nitrile group enable applications in liquid crystals or polymer cross-linking agents, though literature evidence remains sparse .

Future Directions

-

Mechanistic Studies: Elucidate targets via proteomic profiling or crystallography (e.g., as in ).

-

Derivatization: Explore substituents on the pyrrolidine ring to enhance selectivity (e.g., methyl or hydroxy groups ).

-

Preclinical Development: Assess pharmacokinetics in rodent models, focusing on CNS penetration and hepatotoxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume